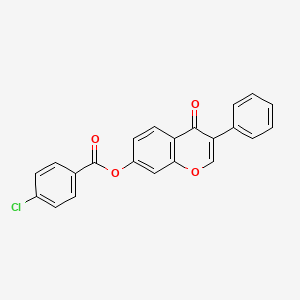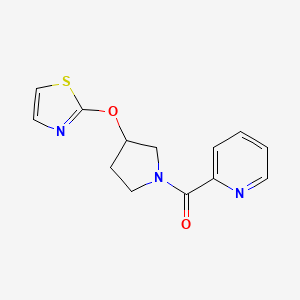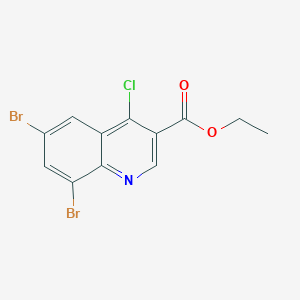
3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a quinoline core structure with carboxylic acid functionality, further modified with bromo and chloro substituents and an ethyl ester group. This compound is not directly mentioned in the provided papers, but the papers discuss related quinoline derivatives that can provide insights into the synthesis, structure, and properties of similar compounds .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Friedländer synthesis is a classic method for constructing quinoline cores, as demonstrated in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate . Another approach involves a domino process starting from arylmethyl azides to yield 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters . These methods highlight the versatility of quinoline synthesis, which could be adapted to synthesize the compound by introducing the appropriate halogen substituents at the correct positions on the quinoline ring.
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, often with significant biological activity. The structure-activity relationship studies of various quinoline derivatives, such as those in the antiallergy agents series, indicate that specific substitutions on the quinoline core can greatly influence the potency and efficacy of these compounds . The presence of halogen atoms, like bromo and chloro groups, can affect the electronic distribution and steric hindrance, which in turn can influence the biological activity and molecular interactions of the compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, the interaction of quinoline esters with chloral hydrate and hydroxylamine hydrochloride can lead to novel tricyclic systems . Additionally, the condensation of quinolinecarboxylic acid derivatives with aldehydes can result in the formation of various substituted quinolines . These reactions demonstrate the reactivity of the quinoline moiety and its potential for further chemical transformations, which could be relevant for the synthesis and modification of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be deduced from their structural features. For instance, the melting point of 3-Quinolinecarboxylic acid methyl ester was determined to be 74-75°C . The introduction of halogen substituents is likely to influence the melting point, solubility, and stability of the compound. The presence of an ester group can also affect the compound's hydrophobicity and its ability to interact with biological targets. The spectral data, including IR and NMR, are essential for confirming the structure of these compounds and can provide further insight into their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
Compounds similar to "3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester" often serve as building blocks in organic synthesis, contributing to the development of new materials or molecules with potential applications in pharmaceuticals, electronics, and nanotechnology. For instance, the design and synthesis of complex molecular structures with specific functional properties, such as organic semiconductors or corrosion inhibitors, can be facilitated by such quinoline derivatives. This is supported by research on the synthesis of quinoxaline derivatives for anticorrosive materials and the study of quinoline-based compounds for their antitumor properties (Verma, Quraishi, & Ebenso, 2020); (De, Baltas, & Bedos-Belval, 2011).
Environmental Science
Quinoline derivatives are also explored for their environmental impact, particularly in the context of pollutants and their breakdown products. Research in this area may focus on the occurrence, fate, and behavior of quinoline compounds in aquatic environments, their biodegradation, or their potential as environmental contaminants. This area of study is crucial for understanding the ecological and health impacts of such compounds and for developing strategies for pollution control and remediation technologies.
Biotechnology and Bioengineering
In the realm of biotechnology, compounds with ester functional groups, similar to the ethyl ester group in "3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-", can be used as substrates or inhibitors in enzymatic reactions. This has implications for industrial bioprocesses, such as the production of biofuels, bioplastics, and other bio-based chemicals. Enzymatic studies involving carboxylic ester hydrolases provide insight into how such compounds interact with biological catalysts, which could lead to the development of new biocatalytic processes or the improvement of existing ones (Oh, Kim, & Kim, 2019).
Eigenschaften
IUPAC Name |
ethyl 6,8-dibromo-4-chloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2ClNO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQWKWOGDFWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018611.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B3018614.png)
![Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3018616.png)
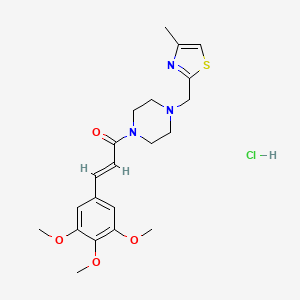
![4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B3018621.png)
![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)
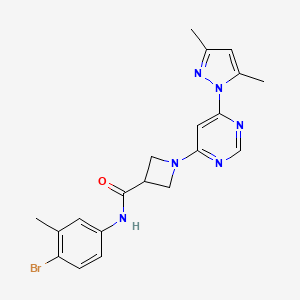
![2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide](/img/structure/B3018625.png)
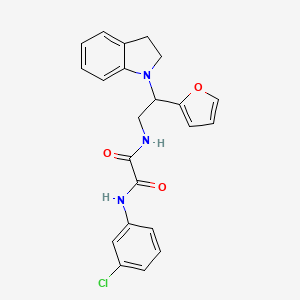
![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3018628.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3018629.png)
